molecular formula C18H16N6O2 B11178730 1-acetyl-4'-amino-6'-(phenylamino)-1'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

1-acetyl-4'-amino-6'-(phenylamino)-1'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

Cat. No.: B11178730
M. Wt: 348.4 g/mol
InChI Key: RBCNWVZVIMUULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4’-amino-6’-(phenylamino)-1’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-acetyl-4’-amino-6’-(phenylamino)-1’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with indole and triazine derivatives.

    Reaction Conditions: The reaction typically involves the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine (TEA).

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1-Acetyl-4’-amino-6’-(phenylamino)-1’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and acetyl groups, using reagents like alkyl halides or acyl chlorides.

Common conditions for these reactions include controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Scientific Research Applications

1-Acetyl-4’-amino-6’-(phenylamino)-1’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-4’-amino-6’-(phenylamino)-1’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-Acetyl-4’-amino-6’-(phenylamino)-1’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one can be compared with other spiro compounds and indole derivatives:

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

1'-acetyl-2-amino-6-anilinospiro[1H-1,3,5-triazine-4,3'-indole]-2'-one

InChI

InChI=1S/C18H16N6O2/c1-11(25)24-14-10-6-5-9-13(14)18(15(24)26)22-16(19)21-17(23-18)20-12-7-3-2-4-8-12/h2-10H,1H3,(H4,19,20,21,22,23)

InChI Key

RBCNWVZVIMUULL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC=CC=C4)N

Origin of Product

United States

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